molecular formula C16H11Cl2F2N7S B4782470 N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

Cat. No.: B4782470
M. Wt: 442.3 g/mol
InChI Key: NWCGNHHSLKINBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a unique combination of pyrazole and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include chlorinated benzyl compounds, pyrazole derivatives, and thiadiazole precursors. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents like ethanol, methanol, or acetonitrile. The choice of reagents and conditions depends on the desired transformation and the stability of the compound under those conditions .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.

Scientific Research Applications

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-7-(DIFLUOROMETHYL)-5-PHENYLPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
  • 2-[(2,6-DICHLOROBENZYL)SULFANYL]-1-METHYL-1H-IMIDAZOLE HYDROCHLORIDE
  • 1-(5-CARBOXYPENTYL)-5-[(2,6-DICHLOROBENZYL)OXY]-1H-INDOLE-2-CARBOXYLIC ACID

Uniqueness

N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its combination of pyrazole and thiadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]pyrazol-3-yl]-5-[1-(difluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2F2N7S/c17-10-2-1-3-11(18)9(10)8-26-6-5-13(25-26)21-16-23-22-14(28-16)12-4-7-27(24-12)15(19)20/h1-7,15H,8H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCGNHHSLKINBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=CC(=N2)NC3=NN=C(S3)C4=NN(C=C4)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2F2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 2
Reactant of Route 2
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 3
Reactant of Route 3
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 4
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 5
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE
Reactant of Route 6
N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-N-{5-[1-(DIFLUOROMETHYL)-1H-PYRAZOL-3-YL]-1,3,4-THIADIAZOL-2-YL}AMINE

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